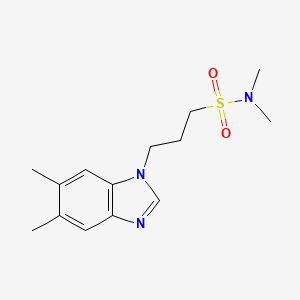
3-(5,6-dimethylbenzimidazol-1-yl)-N,N-dimethylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6-Dimethylbenzimidazol-1-yl)-N,N-dimethylpropane-1-sulfonamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and other chemical applications. This particular compound features a benzimidazole core with dimethyl substitutions at the 5 and 6 positions, linked to a dimethylpropane sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dimethylbenzimidazol-1-yl)-N,N-dimethylpropane-1-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Dimethylation: The benzimidazole core is then dimethylated at the 5 and 6 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the dimethylbenzimidazole with N,N-dimethylpropane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Quality Control: Analytical techniques such as HPLC and NMR are used to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6-Dimethylbenzimidazol-1-yl)-N,N-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
3-(5,6-Dimethylbenzimidazol-1-yl)-N,N-dimethylpropane-1-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(5,6-dimethylbenzimidazol-1-yl)-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit specific enzymes, leading to the disruption of metabolic pathways essential for the survival of microorganisms or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(5,6-dimethylbenzimidazol-1-yl)-2-propanol: Another benzimidazole derivative with similar structural features.
1,4-Bis(5,6-dimethylbenzimidazol-1-yl)butane: A related compound used in coordination chemistry.
Uniqueness
3-(5,6-Dimethylbenzimidazol-1-yl)-N,N-dimethylpropane-1-sulfonamide is unique due to its specific sulfonamide linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-N,N-dimethylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-11-8-13-14(9-12(11)2)17(10-15-13)6-5-7-20(18,19)16(3)4/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEDWZYGZAIDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-4-benzyl-2-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6962556.png)




![N,N,6-trimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide](/img/structure/B6962595.png)

![N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4-(5-methylthiophene-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6962606.png)
![[4-(3-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B6962620.png)
![4-chloro-N-[1-(2-hydroxyethyl)cyclopropyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6962624.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]pyrimidine-5-carboxamide](/img/structure/B6962627.png)
![2-[4-(5-Acetylpyridin-2-yl)piperazin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6962633.png)
![1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6962655.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine](/img/structure/B6962664.png)
